molecular formula C10H9FO B1335774 5-Fluoro-2-Tetralone CAS No. 548771-68-2

5-Fluoro-2-Tetralone

Cat. No.: B1335774
CAS No.: 548771-68-2
M. Wt: 164.18 g/mol
InChI Key: DAHDFURQTOLYBB-UHFFFAOYSA-N
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Description

5-Fluoro-2-Tetralone is a synthetic compound with the molecular formula C10H9FO. . The compound is known for its unique structure, which includes a fluorine atom attached to the tetralone core, making it a valuable subject for chemical and pharmaceutical studies.

Preparation Methods

The synthesis of 5-Fluoro-2-Tetralone involves several methods, including both laboratory-scale and industrial-scale processes. One common synthetic route involves the fluorination of 2-tetralone using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields the desired product with high purity .

In an industrial setting, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

5-Fluoro-2-Tetralone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxide using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride, leading to the formation of 5-fluoro-2-tetralol.

    Substitution: The fluorine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction results in alcohols .

Scientific Research Applications

5-Fluoro-2-Tetralone has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: In biological studies, this compound is used to investigate the effects of fluorine substitution on biological activity and metabolic pathways.

    Industry: In industrial applications, this compound is used as an intermediate in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 5-Fluoro-2-Tetralone involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, leading to increased biological activity. For example, in anticancer research, this compound has been shown to inhibit the activity of key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

5-Fluoro-2-Tetralone can be compared with other similar compounds, such as:

    2-Tetralone: The non-fluorinated analog of this compound, which lacks the unique properties conferred by the fluorine atom.

    5-Chloro-2-Tetralone: A similar compound with a chlorine atom instead of fluorine, which exhibits different reactivity and biological activity.

    5-Bromo-2-Tetralone: Another halogenated analog with a bromine atom, used in similar research applications but with distinct chemical properties.

The uniqueness of this compound lies in its fluorine substitution, which imparts unique electronic and steric effects, enhancing its utility in various scientific and industrial applications.

Properties

IUPAC Name

5-fluoro-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHDFURQTOLYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391308
Record name 5-Fluoro-2-Tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548771-68-2
Record name 5-Fluoro-2-Tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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